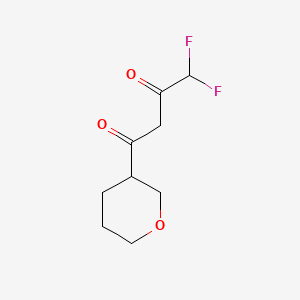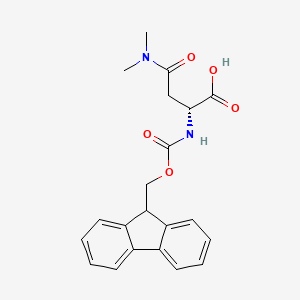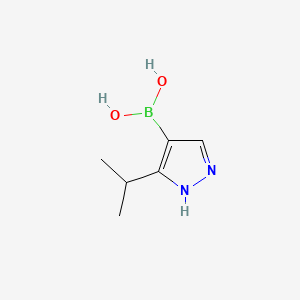
3,3-Dicyclopropylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dicyclopropylcyclobutan-1-one is a unique organic compound characterized by its cyclobutane ring substituted with two cyclopropyl groups at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydrohalogenation of bromocyclopropanes, followed by cyclization to form the cyclobutane ring . Another approach includes the Rh-catalyzed addition of carbenoids to trimethylsilylacetylene, followed by desilylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reaction conditions are carefully selected to facilitate efficient production.
化学反応の分析
Types of Reactions: 3,3-Dicyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
科学的研究の応用
3,3-Dicyclopropylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying ring strain and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-one involves its interaction with molecular targets through its strained ring system. The compound’s reactivity is influenced by the ring strain, which facilitates various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis.
類似化合物との比較
Cyclopropane: A simpler cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring without additional substituents.
Cyclopentane: A five-membered ring with different reactivity.
Uniqueness: 3,3-Dicyclopropylcyclobutan-1-one is unique due to its dual cyclopropyl substitution, which imparts significant ring strain and unique reactivity compared to other cycloalkanes. This makes it a valuable compound for studying chemical reactivity and for applications requiring specific structural features.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-8H,1-6H2 |
InChIキー |
WGXBZBDADGZHSZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CC(=O)C2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)





![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)

